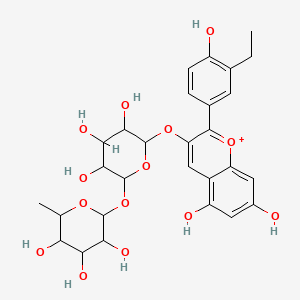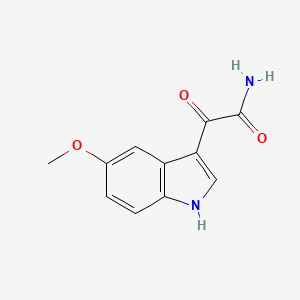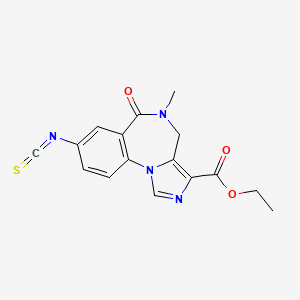
10-Formyl-Folsäure-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Formyl Folic Acid-d4 is a labeled derivative of 10-Formyl Folic Acid . It is a stable isotope-labeled compound that has four deuterium atoms incorporated within its molecular structure . This compound is a member of the B-vitamin family and plays a vital role in DNA synthesis and repair, amino acid metabolism, and cell division . It is structurally similar to folic acid, with the addition of a formyl group at the 10-position .
Molecular Structure Analysis
The molecular formula of 10-Formyl Folic Acid-d4 is C20H15D4N7O7, and its molecular weight is 473.43 g/mol . The IUPAC name is (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid .
Chemical Reactions Analysis
In the absence of antioxidants, 10-formyl-THF is readily oxidized to 10-formyl-DHF, and on prolonged incubation, is further oxidized to 10-formyl-folic acid .
Physical And Chemical Properties Analysis
10-Formyl Folic Acid-d4 is a yellow or orange crystalline powder that is soluble in water and ethanol . The labeled compound is stable under normal conditions and has a shelf life of several years if stored appropriately .
Wissenschaftliche Forschungsanwendungen
Folat-Stoffwechsel in Gesundheit und Krankheit
10-Formyl-Folsäure-d4 spielt eine entscheidende Rolle im Folat-Stoffwechsel, der für viele biochemische Prozesse essentiell ist, darunter die Biosynthese von Purinen und Thymidinmonophosphat (dTMP), die mitochondriale Proteintranslation und die Regeneration von Methionin . Diese biochemischen Prozesse unterstützen kritische Zellfunktionen wie Zellproliferation, mitochondriale Atmung und epigenetische Regulation .
Rolle bei zellulären Funktionen
Abnormaler Folat-Stoffwechsel, der this compound beinhaltet, wurde ursächlich mit einer Vielzahl von Krankheiten in Verbindung gebracht . Dies unterstreicht die Bedeutung von this compound für die Aufrechterhaltung normaler Zellfunktionen und seine potenzielle Rolle bei der Prävention und Behandlung von Krankheiten .
Stabilität von Folat-Derivaten
In Abwesenheit von Antioxidantien wird 10-Formyl-THF leicht zu 10-Formyl-DHF oxidiert und bei längerer Inkubation weiter zu 10-Formyl-Folsäure oxidiert . Dies deutet auf die Rolle von this compound bei der Stabilität von Folat-Derivaten hin .
Rolle im Ein-Kohlenstoff-Stoffwechsel
This compound ist am Ein-Kohlenstoff (C1)-Stoffwechsel beteiligt, der zwischen dem Zytoplasma und den Mitochondrien aufgeteilt ist und wichtig für die Synthese von Nukleotiden, Aminosäuren, Glutathion und anderen wichtigen Metaboliten ist .
Therapeutisches Targeting bei Krebs
Es werden neue Inhibitoren entwickelt, die das Potenzial haben, Tumoren über Folat-Rezeptoren und den protonengekoppelten Folat-Transporter therapeutisch zu targeten sowie den C1-Stoffwechsel zu hemmen . Dies deutet auf das Potenzial von this compound als Ziel in der Krebstherapie hin .
Rolle in zytosolischen Reaktionen
<a data-citationid="8554330f-9a2e-05fe-bb98-c1414bbb2ab7-32-group" h="ID=SERP,5015.1" href="https://rupress.org/jem/article-pdf/216/2
Wirkmechanismus
Target of Action
The primary target of 10-Formyl Folic Acid-d4 is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the folate pathway, which is crucial for many biochemical processes. The inhibition of DHFR by 10-Formyl Folic Acid-d4 can be used as an early indicator of leukemia .
Mode of Action
10-Formyl Folic Acid-d4 interacts with its target, DHFR, by inhibiting its activity . This inhibition disrupts the folate pathway, affecting the synthesis of purine and thymidine monophosphate (dTMP), which are essential for DNA replication and repair .
Biochemical Pathways
The compound affects the folate pathway, which mediates one-carbon transfer processes . This pathway supports critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation . The disruption of this pathway by 10-Formyl Folic Acid-d4 can lead to various diseases .
Pharmacokinetics
It is known that the compound is a deuterium-labeled form of 10-formylfolic acid . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The inhibition of DHFR by 10-Formyl Folic Acid-d4 disrupts the folate pathway, affecting the synthesis of purine and thymidine monophosphate (dTMP) . This disruption can lead to various diseases, including leukemia .
Action Environment
Zukünftige Richtungen
10-Formyl Folic Acid-d4 is a valuable tool for studying the metabolism and function of folic acid in the body . Its unique labeling makes it an ideal candidate for various research and diagnostic applications, and its stability and easy solubility make it a convenient reagent for laboratory use . The future directions of 10-Formyl Folic Acid-d4 are likely to be influenced by the ongoing research in the field of folic acid metabolism .
Biochemische Analyse
Biochemical Properties
10-Formyl Folic Acid-d4 plays a crucial role in many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis, mitochondrial protein translation, and methionine regeneration . These biochemical processes support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .
Cellular Effects
10-Formyl Folic Acid-d4 influences various types of cells and cellular processes. It supports a series of processes that are essential for the cell, including purine and thymidylate synthesis, the methionine cycle, and redox defense . It also contributes to cell proliferation, mitochondrial respiration, and epigenetic regulation .
Molecular Mechanism
The molecular mechanism of 10-Formyl Folic Acid-d4 involves its interactions with biomolecules and its impact on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In the absence of antioxidants, 10-Formyl Folic Acid-d4 is readily oxidized to 10-formyl-DHF (half-life, typically <30 min at 37°C), and on prolonged incubation, it is further oxidized to 10-formyl-folic acid .
Dosage Effects in Animal Models
While a low dose of 10-Formyl Folic Acid-d4 is nutritionally beneficial, a high dose of 10-Formyl Folic Acid-d4 is very toxic . The effects of the product vary with different dosages in animal models .
Metabolic Pathways
10-Formyl Folic Acid-d4 is involved in the metabolic pathways that support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 10-Formyl Folic Acid-d4 involves several steps starting from commercially available starting materials. The synthesis pathway involves the protection of functional groups, formation of key intermediates, and deprotection of functional groups to obtain the final product.", "Starting Materials": [ "Folic Acid-d4", "Formic Acid", "Acetic Anhydride", "Sodium Hydroxide", "Methanol", "Ethanol", "Diethyl Ether", "Chloroform", "Sodium Bicarbonate", "Hydrochloric Acid", "Sodium Chloride", "Water" ], "Reaction": [ "Protection of the carboxylic acid group of Folic Acid-d4 using acetic anhydride and sodium bicarbonate to obtain N-acetyl Folic Acid-d4", "Reduction of the N-acetyl group to obtain N-formyl Folic Acid-d4 using formic acid and sodium hydroxide", "Protection of the amino group using acetic anhydride to obtain N-acetyl-N-formyl Folic Acid-d4", "Conversion of the N-acetyl group to the amino group using sodium hydroxide and methanol to obtain N-formyl Folic Acid-d4", "Protection of the hydroxyl group using acetic anhydride to obtain N-formyl 10-acetyl Folic Acid-d4", "Deprotection of the carboxylic acid group using sodium hydroxide and methanol to obtain 10-Formyl Folic Acid-d4" ] } | |
CAS-Nummer |
461426-41-5 |
Molekularformel |
C20H19N7O7 |
Molekulargewicht |
473.438 |
IUPAC-Name |
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1/i1D,2D,3D,4D |
InChI-Schlüssel |
UGWUWNVTCLDEOG-MNZXJJDISA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O |
Synonyme |
N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoyl-d4]-L-glutamic Acid; 10-Formylpteroylglutamic Acid-d4; N10-Formylfolic Acid-d4; N-[p-[N-[(2-Amino-4-hydroxy-6-pteridinyl)methyl]formamido]benzoyl-d4]-glutamic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B584419.png)



![rac-cis-3-[(Phenylmethyl)amino]cyclohexanol](/img/structure/B584428.png)
![N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B584430.png)
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)



![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)